

# NMR Analysis Protocol for Chalcone Equilibrium Systems

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## Compound Focus: *cis*-Chalcone

CAS No.: 614-46-0

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This protocol is adapted from methodologies used to characterize dynamic systems where *cis*-chalcone is a proposed intermediate [1] [2].

## Sample Preparation

- **Solvent:** Use deuterated dimethyl sulfoxide ( $d_6$ -DMSO) or Chloroform- $d$  ( $CDCl_3$ ). DMSO is particularly suitable for observing a wide range of proton signals, including exchangeable protons [1] [2].
- **Concentration:** Typically 5-20 mg of compound in 0.6 mL of solvent is sufficient for standard NMR tubes [2].
- **Acidification:** To observe the flavylum cation form, add a small volume of deuterated trifluoroacetic acid ( $d$ -TFA). A concentration of 5%  $d$ -TFA in  $d_6$ -DMSO (v/v) has been used effectively [1].

## Data Acquisition

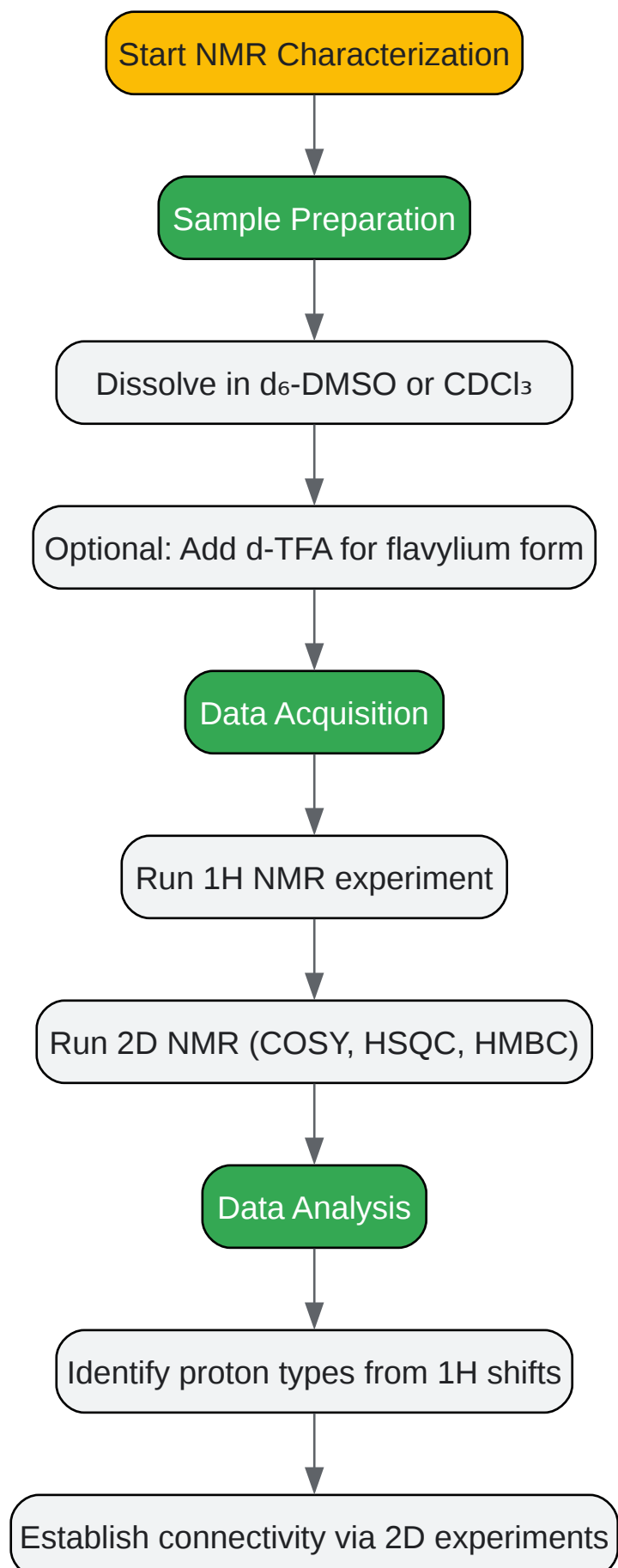
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for full structural elucidation.

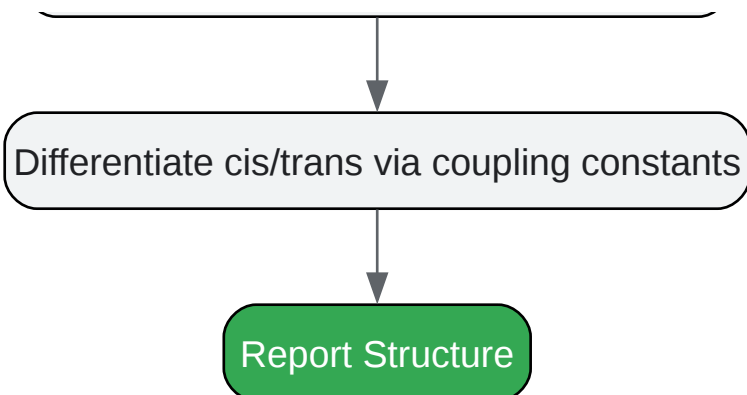
- **1D Experiments:** Begin with  $^1H$  NMR to identify major species and proton environments [1] [2].
- **2D Experiments:** Perform homonuclear and heteronuclear experiments to establish connectivity [1] [2].

- **COSY (Correlation Spectroscopy):** Identifies scalar-coupled protons (e.g., vinyl protons in the chalcone backbone).
- **HSQC (Heteronuclear Single Quantum Coherence):** Correlates protons directly bonded to carbon atoms ( $^1\text{H}$ - $^{13}\text{C}$ ). Crucial for assigning carbon centers.
- **HMBC (Heteronuclear Multiple Bond Correlation):** Correlates protons to carbons over multiple bonds (e.g., 2-3 bonds). Vital for establishing connections between the carbonyl carbon and vinyl/aromatic protons.

## Key NMR Workflow

The following diagram outlines the logical sequence for the NMR characterization process.





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## NMR Chemical Shift Reference Table

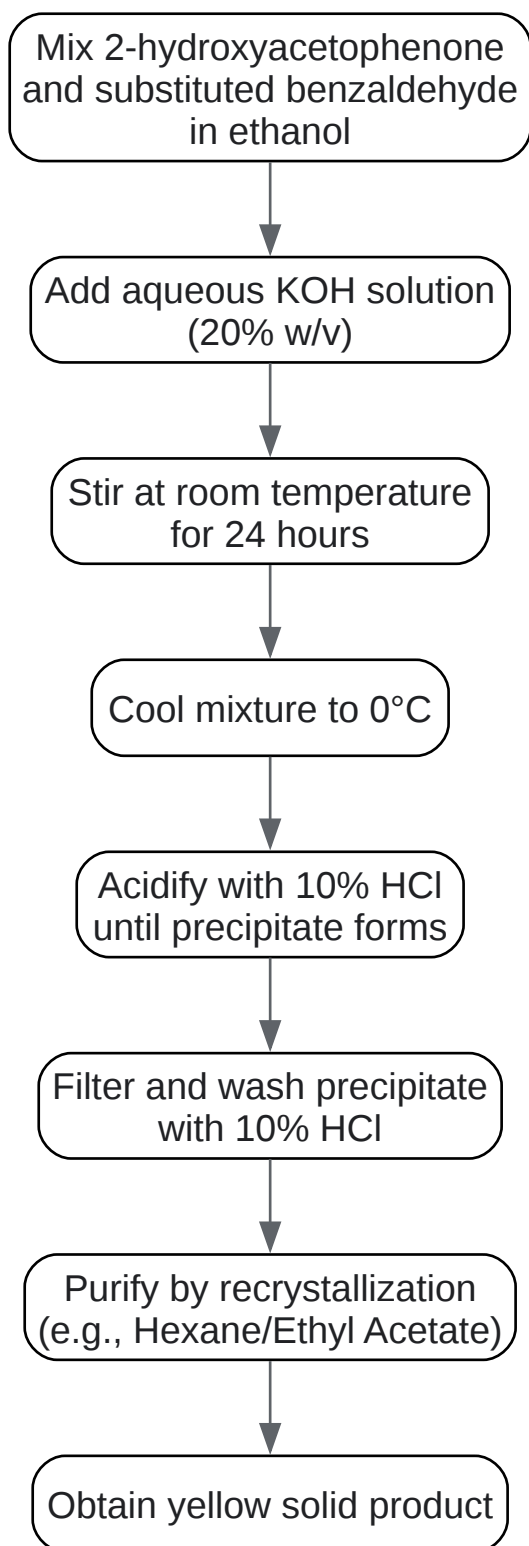
The table below compiles characteristic  $^1\text{H}$  NMR chemical shifts for different forms and derivatives of chalcones, which aids in identifying the predominant species in a mixture [1] [2].

Proton Position	Flavylium Cation (ppm)	trans-Chalcone (ppm)	2'-Hydroxy-4-methyl-chalcone (1) (ppm)	2'-Hydroxy-4-chloro-chalcone (2) (ppm)
H $\alpha$ (C3)	8.74 (d, J=9.0 Hz)	7.97 (d, J=15.4 Hz)	7.65 (d, J=15.4 Hz)	7.59-7.65 (m)
H $\beta$ (C4)	10.04 (d, J=9.1 Hz)	8.34 (d, J=15.4 Hz)	7.95 (m)	7.87 (d, J=15.5 Hz)
H2, H6 (Ring B)	8.09 (d, J=2.2 Hz)	7.56 (d, J=2.0 Hz)	7.59 (d, J=8.0 Hz)	7.59-7.65 (m)
H3, H5 (Ring B)	7.16 (d, J=8.6 Hz)	6.93 (d, J=8.2 Hz)	7.27 (d, J=8.6 Hz)	7.42 (d, J=8.1 Hz)
H6' (Ring A)	8.13 (s)	6.90 (s)	7.95 (m)	7.91 (d, J=8.0 Hz)
<b>Special Proton</b>			<b>OH (Intramolecular H-bond)</b>	<b>OH (Intramolecular H-bond)</b>

Proton Position	Flavylium Cation (ppm)	trans-Chalcone (ppm)	2'-Hydroxy-4-methyl-chalcone (1) (ppm)	2'-Hydroxy-4-chloro-chalcone (2) (ppm)
$\delta$ (ppm)	<i>Not observed</i>	<i>Not observed</i>	12.90 (s)	12.75 (s)

## Synthesis of Chalcone Derivatives

The following workflow details the standard Claisen-Schmidt condensation method for synthesizing 2'-hydroxy-chalcone derivatives, which are stable and suitable for NMR analysis [2].



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## Interpreting the Data and Identifying **cis-Chalcone**

Direct observation of *cis*-chalcone is rare. In the study of Sphagnorubin C, the *cis*-chalcone form was **not observed** by NMR due to its extremely short lifetime, and the system's network was dominated by the flavylum cation and the *trans*-chalcone [1].

- **Coupling Constants are Key:** The most reliable way to distinguish *cis* and *trans* isomers is by measuring the coupling constant ( $^3J_{HH}$ ) between the two olefinic protons ( $H_\alpha$  and  $H_\beta$ ).
  - *trans*-isomer: Exhibits a large coupling constant, typically **J = 15.0 - 16.0 Hz** [1] [2].
  - *cis*-isomer: Would be expected to have a significantly smaller coupling constant, typically in the range of **J = 6.0 - 12.0 Hz**.
- **Chemical Shifts:** The chemical shifts of the olefinic protons are also diagnostic. In a *cis*-chalcone, the  $H_\alpha$  proton (adjacent to the carbonyl) is expected to be more shielded (appear further upfield) than its counterpart in the *trans*-isomer due to differences in magnetic anisotropy.

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## References

1. of a Natural, Stable, Reversible and Colourful... Characterization [pmc.ncbi.nlm.nih.gov]
2. A Study of the Potential Anti-Inflammatory Drugs Chalcone Derivatives... [preprints.org]

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